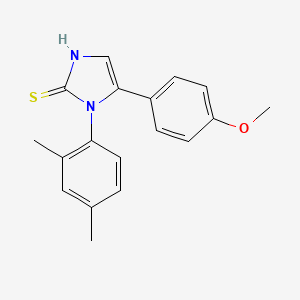

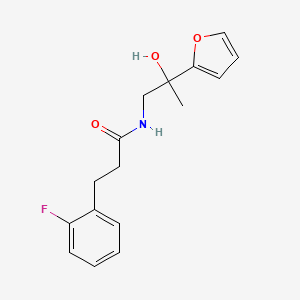

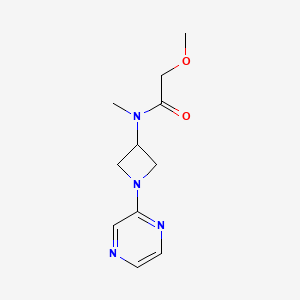

![molecular formula C23H27N3O6S B2913462 N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide CAS No. 1042974-57-1](/img/structure/B2913462.png)

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H27N3O6S and its molecular weight is 473.54. The purity is usually 95%.

BenchChem offers high-quality N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine D4 Ligand Development

Compounds structurally related to the queried chemical, particularly those with piperazine and benzamide fragments, have been synthesized and tested for their binding affinities at human dopamine D4 and D2 receptor subtypes. One notable compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for the dopamine D4 receptor with significant selectivity over the D2 receptor. This highlights its potential for further research and development into selective D4 receptor agonists or antagonists, which could have implications for treating psychiatric disorders such as schizophrenia or bipolar disorder (Perrone et al., 1998).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds has shown potential for the development of neuroleptic drugs. These compounds are synthesized through reactions involving 2-methoxy-5-nitrobenzoyl chloride and various amines, leading to N-substituted 2-methoxy-5-nitrobenzamides. Their reduction and further modifications yield compounds with potential neuroleptic properties, indicating the significance of such chemical structures in medicinal chemistry (Valenta et al., 1990).

Oxidative Cyclization in Synthesis

The synthesis of benzocarbazoloquinones through oxidative cyclization involving compounds with benzenesulfonyl groups, similar to the query chemical, demonstrates a methodological application in organic synthesis. This process involves the transformation of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones, showing the utility of such functional groups in complex chemical synthesis processes (Rajeswaran & Srinivasan, 1994).

Antiproliferative Activity

The synthesis and evaluation of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives for antiproliferative activity against various tumor cell lines highlight the therapeutic potential of compounds with benzenesulfonamide groups. These studies suggest that the chemical framework of the query compound could be relevant for developing new antiproliferative agents, with specific derivatives showing promising activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).

Mechanism of Action

Target of Action

Similar benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors ofHuman Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .

Mode of Action

It can be inferred from related studies that benzenesulfonic acid derivatives may interact with their targets (such as hne) through competitive inhibition . This means the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

Given the potential target of hne, it can be inferred that the compound may influence pathways related to inflammation and immune response .

Result of Action

If the compound acts as a competitive inhibitor of hne, it could potentially reduce the enzyme’s activity, thereby modulating the immune response and inflammation .

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(33(30,31)17-9-5-4-6-10-17)24-21(28)18-11-7-8-12-19(18)32-2/h4-12,22H,3,13-16H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQFPSAGAQGBJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913385.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)

![N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2913396.png)

![3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2913400.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913402.png)